molecular formula C12H20N4O B2817655 4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101196-69-2

4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2817655
CAS RN: 2101196-69-2
M. Wt: 236.319
InChI Key: APDVHZWXVWTCNX-UHFFFAOYSA-N
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Description

“4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C12H20N4O . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains functional groups such as an amino group (-NH2) and a carboxamide group (-CONH2) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide” are not detailed in the available resources, pyrazole compounds in general are known to participate in various chemical reactions. For instance, they can undergo reactions such as [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

“4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide” is a compound with a molecular weight of 236.31 . The compound’s physical and chemical properties such as density, melting point, boiling point, flash point, and refractive index are not detailed in the available resources.

Future Directions

While specific future directions for “4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide” are not mentioned in the available resources, pyrazole compounds in general are of interest in various fields of science due to their potential biological activities . They could be considered as precursor structures for further design of pesticides .

properties

IUPAC Name

4-amino-N-cyclopentyl-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-7-16-11(10(13)8-14-16)12(17)15-9-5-3-4-6-9/h8-9H,2-7,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVHZWXVWTCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide

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